N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-8(2)18-11(5-6-15-18)14-7-10-9(3)16-17(4)12(10)13/h5-6,8,14H,7H2,1-4H3 |
InChI Key |
ZNDBUWJXUUTRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CC=NN2C(C)C)F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Propan-2-yl)-1H-pyrazol-5-amine
The 5-aminopyrazole moiety is synthesized via cyclocondensation of β-ketoesters with substituted hydrazines. A representative protocol involves:
- Hydrazine Formation : Propan-2-yl hydrazine is prepared by reacting isopropylamine with hydrazine hydrate under reflux.
- Cyclization : The hydrazine reacts with ethyl acetoacetate in ethanol at 80°C for 12 hours, yielding 1-(propan-2-yl)-1H-pyrazol-5-ol.
- Amination : Nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) converts the hydroxyl group to an amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH, Δ | 85 |
| 2 | Ethyl acetoacetate, 80°C | 78 |
| 3 | HNO₃/H₂SO₄ → H₂/Pd-C | 65 |
Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazol-4-ylmethanol
The fluorinated pyrazole is constructed via halogen exchange and methylation:
- Fluorination : 4-Chloro-1,3-dimethyl-1H-pyrazole reacts with KF in dimethylformamide (DMF) at 120°C for 24 hours, achieving 92% fluorination.
- Hydroxymethylation : Formaldehyde is introduced under basic conditions (NaHCO₃) to form the hydroxymethyl intermediate.
- Reduction : The alcohol is oxidized to a bromide (PBr₃) and reduced back to methanol (LiAlH₄) for stability.
Key Data :
| Intermediate | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluoro-1,3-dimethyl-1H-pyrazole | KF, DMF | 120 | 92 |
| Hydroxymethyl derivative | HCHO, NaHCO₃ | 25 | 88 |
Coupling Strategies for Bifunctional Assembly
Reductive Amination
The methylene bridge is formed by reacting 5-fluoro-1,3-dimethyl-1H-pyrazol-4-ylmethanol with 1-(propan-2-yl)-1H-pyrazol-5-amine:
- Activation : The alcohol is converted to an aldehyde using Dess-Martin periodinane (DMP) in dichloromethane.
- Coupling : The aldehyde reacts with the amine in methanol with NaBH₃CN as a reducing agent, yielding the target compound.
Optimization Table :
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 6 | 75 |
| NaBH₄ | THF | 12 | 58 |
| H₂/Pd-C | EtOAc | 24 | 42 |
Nucleophilic Substitution
An alternative route employs a bromomethyl intermediate:
- Bromination : 5-Fluoro-1,3-dimethyl-1H-pyrazol-4-ylmethanol is treated with PBr₃ in ether.
- Alkylation : The bromide reacts with 1-(propan-2-yl)-1H-pyrazol-5-amine in acetonitrile with K₂CO₃.
Reaction Metrics :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | PBr₃, Et₂O, 0°C | 89 | 95 |
| 2 | K₂CO₃, MeCN, Δ | 81 | 97 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
- Thermal Stability : Decomposition onset at 210°C (TGA).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
Electronic and Crystallographic Insights
- SHELX Refinement: Structural analogs, such as those in , have been analyzed using SHELXL for precise bond-length and angle determination. The target compound’s fluorine and methyl groups likely induce subtle distortions in the pyrazole ring geometry compared to non-fluorinated derivatives .
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H18FN5
- Molecular Weight : 251.30 g/mol
- CAS Number : 1856075-89-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of a fluorine atom enhances its binding affinity, which may lead to the modulation of various biological processes. Research indicates that the compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for the biosynthesis of biomolecules in pathogens, contributing to its antileishmanial and antimalarial effects .
- Cytotoxic Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Antileishmanial and Antimalarial Effects
Studies have reported that this compound exhibits substantial activity against Leishmania species and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. The mechanism involves inhibition of key enzymes necessary for the survival of these pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cell lines:
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.
Anti-inflammatory Properties
Research also indicates potential anti-inflammatory effects through the inhibition of inflammatory pathways mediated by specific enzymes. This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies highlight the diverse applications of this compound:
- Thrombin Inhibition : A study demonstrated that pyrazole derivatives can act as thrombin inhibitors through a serine-trapping mechanism, providing insights into their potential use in anticoagulant therapy .
- Cytotoxicity in Cancer Research : A comprehensive evaluation showed that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, with some compounds presenting low IC50 values indicating high potency .
- Synthesis and Optimization : The synthetic routes for producing this compound involve multi-step organic reactions that can be optimized for higher yields and purity, which is crucial for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
